![molecular formula C14H18BrF3N2 B1408716 1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1779123-31-7](/img/structure/B1408716.png)
1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
The compound “1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The molecule also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the trifluoromethyl group . The bromine atom could potentially be introduced via a free radical bromination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom . The trifluoromethyl group would add a degree of electron-withdrawing character to the molecule, which could influence its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom could be displaced in a nucleophilic substitution reaction . The trifluoromethyl group could also potentially participate in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which could in turn influence its solubility and permeability .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[5-bromo-2-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-9-10(15)3-4-12(13)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSISIJXGJUZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC(=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-2-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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